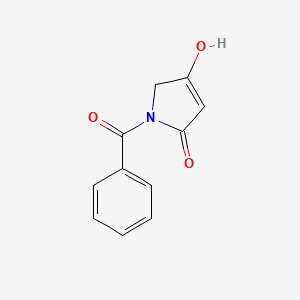
1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones These compounds are characterized by a pyrrole ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one typically involves the reaction of a suitable pyrrole derivative with benzoyl chloride in the presence of a base. The reaction conditions may vary, but common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzoyl-pyrrolone derivative, while reduction could yield a benzyl-pyrrolone derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of biological pathways.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzoyl and hydroxyl groups could play a role in binding to active sites or altering the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-4-hydroxy-1H-pyrrole-3-carboxylic acid
- 1-Benzoyl-4-hydroxy-1H-pyrrole-2-carboxylic acid
- 1-Benzoyl-4-hydroxy-1H-pyrrole-5-carboxylic acid
Uniqueness
1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one is unique due to its specific substitution pattern on the pyrrole ring. This unique structure can result in different chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known by its CAS number 68661-20-1, is a pyrrolone derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a benzoyl group and a hydroxyl substituent, which may influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 1-benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one |
| CAS Number | 68661-20-1 |
| Canonical SMILES | C1C(=CC(=O)N1C(=O)C2=CC=CC=C2)O |
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. Research indicates that this compound can act as an antagonist for the N-formyl peptide receptor 1 (FPR1), which is involved in various physiological processes including inflammation and immune responses. The compound's structural features allow it to effectively compete with natural ligands for receptor binding, thereby modulating cellular responses such as calcium flux, chemotaxis, and adhesion in neutrophils .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolones, including this compound, exhibit significant antimicrobial properties. For instance, certain analogs have shown potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound could serve as a lead for developing new antibacterial agents.
Anti-inflammatory Properties
The inhibition of FPR1 by this compound indicates its potential as an anti-inflammatory agent. In experimental settings, compounds that antagonize FPR1 have been shown to reduce inflammatory responses in various models of disease, including acute lung injury and other inflammatory conditions .
Case Studies
Several studies have investigated the biological effects of pyrrole derivatives:
- Study on FPR1 Antagonists : A study identified several pyrrole derivatives as potent FPR1 antagonists. These compounds inhibited N-formylmethionyl-leucyl-phenylalanine (fMLF)-induced intracellular calcium mobilization in human neutrophils, demonstrating their potential in modulating immune responses .
- Antimicrobial Evaluation : In a comparative study of various pyrrolone derivatives, this compound was evaluated alongside other compounds for its antimicrobial efficacy. Results indicated that it exhibited promising activity against both gram-positive and gram-negative bacteria .
Properties
CAS No. |
68661-20-1 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-benzoyl-3-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H9NO3/c13-9-6-10(14)12(7-9)11(15)8-4-2-1-3-5-8/h1-6,13H,7H2 |
InChI Key |
CBLTWFZYKAHQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)N1C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















